molecular formula C13H12ClF2N3O3S B7150841 N-(2-chloro-4,5-difluorophenyl)-1-(oxolan-3-yl)pyrazole-4-sulfonamide

N-(2-chloro-4,5-difluorophenyl)-1-(oxolan-3-yl)pyrazole-4-sulfonamide

Cat. No.: B7150841
M. Wt: 363.77 g/mol
InChI Key: KVARMYQTKIRGCQ-UHFFFAOYSA-N
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Description

N-(2-chloro-4,5-difluorophenyl)-1-(oxolan-3-yl)pyrazole-4-sulfonamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring, a sulfonamide group, and a substituted phenyl ring. The presence of chlorine and fluorine atoms in the phenyl ring further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry, pharmacology, and material science.

Properties

IUPAC Name

N-(2-chloro-4,5-difluorophenyl)-1-(oxolan-3-yl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF2N3O3S/c14-10-3-11(15)12(16)4-13(10)18-23(20,21)9-5-17-19(6-9)8-1-2-22-7-8/h3-6,8,18H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVARMYQTKIRGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)S(=O)(=O)NC3=CC(=C(C=C3Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,5-difluorophenyl)-1-(oxolan-3-yl)pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Substitution on the phenyl ring:

    Attachment of the oxolan-3-yl group: This can be achieved through nucleophilic substitution reactions, where the oxolan-3-yl group is introduced to the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4,5-difluorophenyl)-1-(oxolan-3-yl)pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like chlorine or fluorine gas for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-chloro-4,5-difluorophenyl)-1-(oxolan-3-yl)pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-chloro-4,5-difluorophenyl)-1-(oxolan-3-yl)pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4,5-difluorophenyl)-1-(oxolan-3-yl)pyrazole-4-carboxamide
  • N-(2-chloro-4,5-difluorophenyl)-1-(oxolan-3-yl)pyrazole-4-thiol
  • N-(2-chloro-4,5-difluorophenyl)-1-(oxolan-3-yl)pyrazole-4-amine

Uniqueness

N-(2-chloro-4,5-difluorophenyl)-1-(oxolan-3-yl)pyrazole-4-sulfonamide stands out due to the presence of the sulfonamide group, which imparts unique chemical and biological properties

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